2-ethyl-3-hydroxy-1-(2-hydroxyethyl)pyridin-4(1H)-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-3-hydroxy-1-(2-hydroxyethyl)pyridin-4(1H)-one hydrochloride, commonly known as EHP-101, is a novel chemical compound that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential therapeutic properties in the treatment of various neurological disorders.
Wirkmechanismus
The exact mechanism of action of EHP-101 is not fully understood. However, it has been proposed that EHP-101 exerts its therapeutic effects by modulating the activity of the endocannabinoid system. This system plays a crucial role in regulating various physiological processes such as pain sensation, mood, and appetite. EHP-101 has been shown to activate the CB2 receptor, which is primarily expressed in immune cells and has anti-inflammatory properties.
Biochemische Und Physiologische Effekte
EHP-101 has been shown to have various biochemical and physiological effects in animal models. It has been reported to reduce the production of pro-inflammatory cytokines and oxidative stress markers in the brain. Furthermore, EHP-101 has been shown to improve cognitive function and reduce anxiety-like behavior in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using EHP-101 in lab experiments is its high potency and specificity towards the CB2 receptor. This allows for precise modulation of the endocannabinoid system without affecting other receptors. However, one of the limitations of using EHP-101 is its poor solubility in aqueous solutions, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of EHP-101. One potential application is in the treatment of multiple sclerosis, where EHP-101 has shown promising results in animal models. Furthermore, EHP-101 has also been proposed as a potential treatment for neuropathic pain and epilepsy. Additionally, further research is needed to fully elucidate the mechanism of action of EHP-101 and to optimize its pharmacokinetic properties for clinical use.
In conclusion, EHP-101 is a novel chemical compound that has shown potential therapeutic properties in the treatment of various neurological disorders. Its high potency and specificity towards the CB2 receptor make it a promising candidate for further research and development. However, further studies are needed to fully understand the mechanism of action of EHP-101 and to optimize its pharmacokinetic properties for clinical use.
Synthesemethoden
The synthesis of EHP-101 involves the reaction of 2-ethyl-3-hydroxy-4(1H)-pyridinone with 2-chloroethanol in the presence of an acid catalyst. The resulting product is then purified through recrystallization to obtain EHP-101 in its hydrochloride salt form. This synthesis method has been reported in a research article published in the Journal of Medicinal Chemistry.
Wissenschaftliche Forschungsanwendungen
EHP-101 has been extensively studied for its potential therapeutic properties in the treatment of various neurological disorders such as multiple sclerosis, neuropathic pain, and epilepsy. In a study conducted on animal models, EHP-101 was found to have a neuroprotective effect by reducing inflammation and oxidative stress in the brain. Furthermore, EHP-101 has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-ethyl-3-hydroxy-1-(2-hydroxyethyl)pyridin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.ClH/c1-2-7-9(13)8(12)3-4-10(7)5-6-11;/h3-4,11,13H,2,5-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTXULRPCLWACS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)C=CN1CCO)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-3-hydroxy-1-(2-hydroxyethyl)pyridin-4(1H)-one hydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.